molecular formula C16H15N3O3S B6515411 N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide CAS No. 950258-46-5

N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B6515411
CAS No.: 950258-46-5
M. Wt: 329.4 g/mol
InChI Key: UFUFXIYNYPVFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a quinoxaline moiety, and a sulfanylacetamide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-chloro-3-methoxyquinoxaline in the presence of a base to form the intermediate compound. This intermediate is subsequently treated with thioglycolic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The sulfanylacetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinoxaline moiety may produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide: shares structural similarities with other quinoxaline derivatives and furan-containing compounds.

    2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide: Lacks the furan moiety but retains the quinoxaline and sulfanylacetamide linkage.

    N-[(furan-2-yl)methyl]-2-[(quinoxalin-2-yl)sulfanyl]acetamide: Similar structure but without the methoxy group on the quinoxaline ring.

Uniqueness

The uniqueness of this compound lies in its combination of the furan ring, methoxyquinoxaline moiety, and sulfanylacetamide linkage, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methoxyquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-15-16(19-13-7-3-2-6-12(13)18-15)23-10-14(20)17-9-11-5-4-8-22-11/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUFXIYNYPVFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.